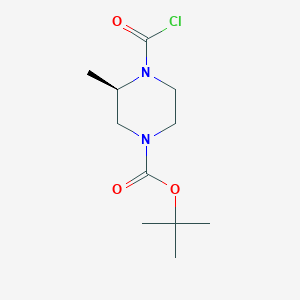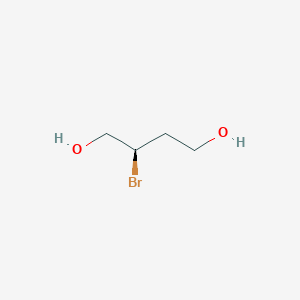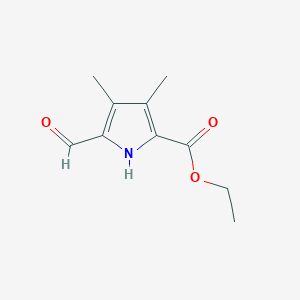![molecular formula C9H9BrN2O2 B3266933 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 439687-95-3](/img/structure/B3266933.png)
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Vue d'ensemble
Description
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This pyrrolopyrimidine derivative has been identified as a promising lead compound for the development of novel therapeutics for various diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one involves the inhibition of protein kinases through competitive binding to the ATP-binding site. The compound exhibits high selectivity towards specific protein kinases, which makes it an attractive candidate for drug development. The inhibition of these protein kinases leads to the suppression of downstream signaling pathways, which are responsible for the pathogenesis of various diseases.
Biochemical and Physiological Effects:
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one has been shown to exhibit potent biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suppress inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and viruses. These effects make it a promising candidate for the development of novel therapeutics for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one in lab experiments include its high selectivity towards specific protein kinases, its ability to induce potent biochemical and physiological effects, and its potential applications in drug discovery and development. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for the research and development of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one. These include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Identification of novel protein kinases that can be targeted by this compound.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical studies.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Identification of potential drug combinations that can enhance the efficacy of this compound.
Conclusion:
In conclusion, 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a promising lead compound for the development of novel therapeutics for various diseases. Its potent inhibitory activity against specific protein kinases, its ability to induce potent biochemical and physiological effects, and its potential applications in drug discovery and development make it an attractive candidate for further research. However, further studies are needed to optimize its synthesis, evaluate its efficacy and safety, and develop novel drug delivery systems.
Applications De Recherche Scientifique
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one has been extensively studied for its potential applications in drug discovery and development. It has been identified as a promising lead compound for the development of novel therapeutics for various diseases, including cancer, inflammation, and infectious diseases. The compound has been shown to exhibit potent inhibitory activity against several protein kinases, including JAK2, FLT3, and BTK, which are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
5-bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-6-11-4-3-8-7(10)2-5-12(8)9(11)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVWRQIAOSBFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC2=C(C=CN2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)
![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)
![5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3266869.png)


![3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde](/img/structure/B3266885.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)
![2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3266908.png)


![6-Benzyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B3266942.png)